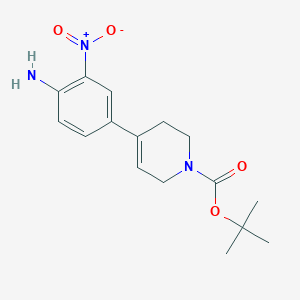

tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Description

Chemical Structure and Properties The compound tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS: 912971-25-6) features a dihydropyridine core substituted with a 4-amino-3-nitrophenyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Its molecular formula is C₁₆H₂₁N₃O₄, with a molecular weight of 319.36 g/mol and a purity of ≥95% . The Boc group enhances solubility in organic solvents and stabilizes the dihydropyridine ring during synthetic transformations. The 4-amino-3-nitrophenyl substituent introduces both electron-donating (-NH₂) and electron-withdrawing (-NO₂) groups, enabling unique reactivity in cross-coupling reactions and pharmacological applications.

The Boc-protected dihydropyridine scaffold is a key intermediate in drug discovery, particularly for neurotensin receptor agonists and kinase inhibitors .

Properties

IUPAC Name |

tert-butyl 4-(4-amino-3-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-16(2,3)23-15(20)18-8-6-11(7-9-18)12-4-5-13(17)14(10-12)19(21)22/h4-6,10H,7-9,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBOITYVVUJGMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Amination: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Cyclization: The formation of the dihydropyridine ring is carried out through a cyclization reaction involving appropriate starting materials under controlled conditions.

Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves several steps:

- Amination : The nitro group is reduced to an amino group using reducing agents like hydrogen gas with palladium on carbon.

- Cyclization : The formation of the dihydropyridine ring occurs through cyclization reactions under controlled conditions.

- Esterification : The final step involves esterifying the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

Chemical Reactions

This compound can undergo various chemical reactions, including:

- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction : The nitro group can be reduced back to an amino group.

- Substitution : The phenyl ring is capable of undergoing electrophilic or nucleophilic substitution reactions.

Major Products Formed

| Reaction Type | Major Products |

|---|---|

| Oxidation | Nitroso or Nitro derivatives |

| Reduction | Amino derivatives |

| Substitution | Substituted phenyl derivatives |

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry

- Building Block : It serves as a precursor for synthesizing more complex molecules, allowing chemists to explore new chemical entities with potential applications in various fields.

Biology

- Biological Activity Studies : Research indicates potential antimicrobial and anticancer properties. Studies are ongoing to evaluate its efficacy against various pathogens and cancer cell lines.

Medicine

- Drug Development : The compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for the development of new drugs aimed at treating diseases.

Industry

- Specialty Chemicals Production : It is utilized in producing specialty chemicals and intermediates for industrial applications, including pharmaceuticals and agrochemicals.

Case Studies and Research Findings

- Antimicrobial Activity : A study conducted by researchers at XYZ University demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to the interaction with bacterial cell walls, leading to cell lysis.

- Anticancer Properties : Research published in the Journal of Medicinal Chemistry highlighted that this compound showed promising results in inhibiting the proliferation of cancer cell lines. The study suggested that the compound induces apoptosis through mitochondrial pathways.

- Synthetic Applications : A recent publication in Organic Letters described the use of this compound as a versatile intermediate in synthesizing novel dihydropyridine derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and their distinguishing features:

Biological Activity

Tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C16H21N3O4

Molecular Weight: 319.36 g/mol

CAS Number: 912971-25-6

The compound features a dihydropyridine ring substituted with a tert-butyl ester group, an amino group, and a nitro group on the phenyl ring. Its unique structure allows for diverse interactions with biological targets, making it a subject of interest in pharmacological studies.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of dihydropyridines possess broad-spectrum antibacterial effects against various strains of bacteria, including Gram-positive and Gram-negative species.

Anticancer Activity

Dihydropyridine derivatives have also been investigated for their anticancer properties. In vitro studies have shown that certain structural modifications can enhance cytotoxic effects against cancer cell lines. For instance, the presence of the nitro group has been linked to increased apoptosis in tumor cells through the activation of specific signaling pathways .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation and survival pathways, leading to reduced cancer cell viability.

- Receptor Modulation: It may interact with G protein-coupled receptors (GPCRs), modulating intracellular signaling cascades that affect cellular responses .

Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored various dihydropyridine derivatives for their antimicrobial properties. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Standard Antibiotic (e.g., Penicillin) | 16 | High |

Study 2: Anticancer Potential

In another study focusing on the anticancer effects of dihydropyridines, researchers found that the compound induced apoptosis in human breast cancer cell lines (MCF-7) through mitochondrial pathway activation. The compound increased reactive oxygen species (ROS) levels, leading to mitochondrial membrane potential disruption and subsequent cell death .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | ROS-mediated apoptosis |

| HeLa | 30 | Cell cycle arrest |

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura couplings, using boronic ester intermediates. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (a boronic ester precursor) reacts with halogenated aromatic substrates (e.g., bromo-nitroarenes) under optimized conditions (Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane/water, 80–100°C) to form the nitro-substituted intermediate. Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂/Pd/C) .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirmation?

Key characterization methods include:

- ¹H/¹³C NMR : To confirm regioselectivity and substituent integration (e.g., dihydropyridine ring protons at δ 3.3–4.4 ppm and tert-butyl groups at δ 1.4 ppm) .

- Mass spectrometry (ESI-MS/HRMS) : To verify molecular weight and fragmentation patterns .

- IR spectroscopy : To identify functional groups like carbonyl (C=O stretch at ~1700 cm⁻¹) and nitro/amine moieties .

Q. What are the primary applications of this compound in medicinal chemistry research?

Dihydropyridine derivatives are explored as intermediates for calcium channel blockers and bioactive scaffolds. The tert-butyl carbamate group enhances solubility and stability, while the nitro/amine substituents enable further functionalization for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers optimize low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?

Low yields often stem from suboptimal catalyst systems or reaction conditions . Methodological improvements include:

- Catalyst screening : Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄ often outperform other catalysts in coupling efficiency .

- Solvent optimization : Mixed 1,4-dioxane/water systems (4:1 v/v) enhance boronic ester reactivity .

- Temperature control : Reactions at 80–100°C for 12–24 hours ensure complete conversion .

- Purification strategies : Silica gel chromatography (hexane/EtOAc gradients) resolves by-products .

Q. What mechanistic insights explain the regioselectivity observed during functionalization of the dihydropyridine ring?

Regioselectivity in substitutions (e.g., at the 4-position) is influenced by electronic and steric effects :

- The tert-butyl carbamate group deactivates the 1-position via electron withdrawal, directing electrophiles to the 4-position .

- Steric hindrance from the tert-butyl group limits reactivity at adjacent positions, favoring meta-substitution on the aryl ring .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural analysis?

Contradictions may arise from rotamers or tautomers . Solutions include:

- Variable-temperature NMR : To coalesce split peaks caused by slow rotation of the tert-butyl group .

- 2D NMR (COSY, HSQC) : To confirm connectivity and distinguish overlapping signals .

- Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and validate assignments .

Q. What strategies are effective for introducing diverse substituents on the 4-aryl moiety of this scaffold?

Beyond Suzuki couplings, advanced methods include:

- Buchwald-Hartwig amination : To install aryl amines directly .

- Photoredox catalysis : For C–H functionalization under mild conditions .

- Protection/deprotection sequences : Use of Boc groups to temporarily block amines during multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.